3-Ketosphingosine HCl
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Overview
Description
3-Ketosphingosine hydrochloride is a sphingoid base that is structurally related to sphingosine. It is an amino alcohol, an enone, and a beta-hydroxy ketone. This compound plays a crucial role in the biosynthesis of sphingolipids, which are essential components of cell membranes and have significant biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ketosphingosine hydrochloride involves the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then converted to dehydrosphingosine by 3-ketosphinganine reductase . The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the necessary enzymes .
Industrial Production Methods
Industrial production of 3-ketosphingosine hydrochloride can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By overexpressing the genes encoding serine palmitoyltransferase and 3-ketosphinganine reductase, the production of dehydrosphingosine can be significantly enhanced .
Chemical Reactions Analysis
Types of Reactions
3-Ketosphingosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 3-ketosphingosine hydrochloride to sphinganine can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidation of 3-ketosphingosine hydrochloride can lead to the formation of carboxylic acids.
Reduction: Reduction results in the formation of sphinganine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ketosphingosine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.
Biology: It plays a role in the study of sphingolipid metabolism and its regulation.
Industry: It is used in the production of bioactive sphingolipids for various industrial applications.
Mechanism of Action
3-Ketosphingosine hydrochloride exerts its effects by participating in the sphingolipid biosynthetic pathway. It is converted to dehydrosphingosine by 3-ketosphinganine reductase, which is then further metabolized to produce sphinganine and other sphingolipids . These sphingolipids play crucial roles in cell signaling, apoptosis, and autophagy .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally related sphingoid base that is also involved in sphingolipid metabolism.
Sphinganine: Another sphingoid base that is a product of the reduction of 3-ketosphingosine hydrochloride.
Ceramide: A central molecule in sphingolipid metabolism that can be synthesized from sphinganine.
Uniqueness
3-Ketosphingosine hydrochloride is unique due to its role as an intermediate in the sphingolipid biosynthetic pathway. Its ability to induce autophagy in cancer cells sets it apart from other sphingoid bases .
Properties
Molecular Formula |
C18H36ClNO2 |
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Molecular Weight |
333.9 g/mol |
IUPAC Name |
(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride |
InChI |
InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1 |
InChI Key |
SJQVHEHHDDBHGH-MXIGPNAMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl |
Origin of Product |
United States |
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